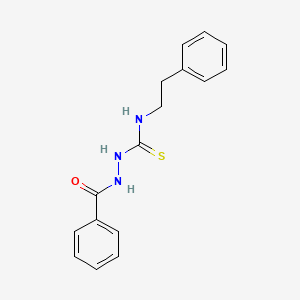
Benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a thioxomethyl hydrazide group through a phenylethylamine linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoic Acid Derivative: The initial step involves the preparation of a benzoic acid derivative, such as 2-aminobenzoic acid.
Introduction of the Phenylethylamine Group: The benzoic acid derivative is then reacted with phenylethylamine under appropriate conditions to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions
Benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound’s unique reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
Para-aminobenzoic acid (PABA): Known for its use in the synthesis of folate and its potential therapeutic applications.
Anthranilic acid derivatives: These compounds share structural similarities and have been studied for their biological activities.
Uniqueness
Benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide is unique due to the presence of the thioxomethyl hydrazide group, which imparts distinct chemical reactivity and potential biological activities. This sets it apart from other similar compounds and makes it a valuable subject of scientific research.
特性
CAS番号 |
77516-55-3 |
|---|---|
分子式 |
C16H17N3OS |
分子量 |
299.4 g/mol |
IUPAC名 |
1-benzamido-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C16H17N3OS/c20-15(14-9-5-2-6-10-14)18-19-16(21)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20)(H2,17,19,21) |
InChIキー |
LJADESLPXPBZRR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC(=S)NNC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14151148.png)

![N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B14151154.png)
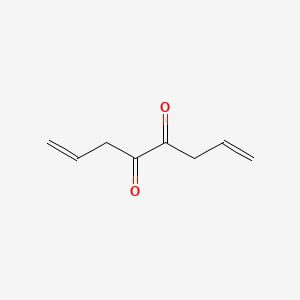

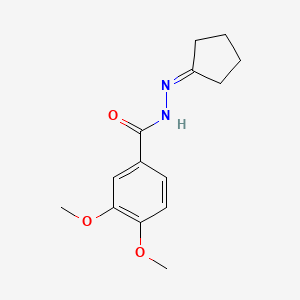


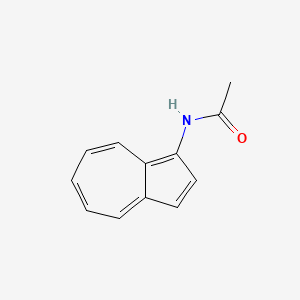
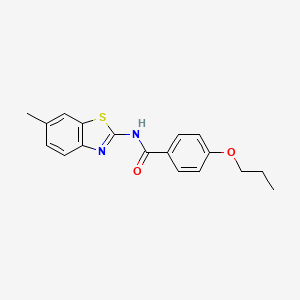
![2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14151207.png)

![1-[2-(4-Bromo-butoxy)-phenyl]-ethanone](/img/structure/B14151221.png)

